4-Fluoro-2-methylaniline

Catalog No.
S749512
CAS No.
452-71-1
M.F
C7H8FN
M. Wt
125.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-2-methylaniline

CAS Number

452-71-1

Product Name

4-Fluoro-2-methylaniline

IUPAC Name

4-fluoro-2-methylaniline

Molecular Formula

C7H8FN

Molecular Weight

125.14 g/mol

InChI

InChI=1S/C7H8FN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3

InChI Key

KMHLGVTVACLEJE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)N

Canonical SMILES

CC1=C(C=CC(=C1)F)N

The exact mass of the compound 4-Fluoro-2-methylaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88300. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Fluoro-2-methylaniline (CAS 452-71-1) is a substituted aromatic amine serving as a critical building block in the synthesis of complex organic molecules. Its primary utility is as a precursor for active ingredients in the agrochemical and pharmaceutical sectors, where the specific positioning of the fluoro and methyl groups provides steric and electronic properties essential for the final product's biological activity and stability. The compound's physical state as a low-melting-point liquid simplifies handling and processing in various industrial synthesis workflows.

Replacing 4-Fluoro-2-methylaniline with seemingly similar analogs like 4-Chloro-2-methylaniline or other positional isomers is often unfeasible and leads to process failure or inactive final products. The fluorine atom's high electronegativity and small size, combined with the ortho-methyl group's influence, create a unique electronic and steric profile that dictates reactivity, basicity, and the ultimate properties of the target molecule. In pharmaceutical applications, this specific substitution pattern is frequently designed to block sites of metabolic oxidation, enhancing the drug's in-vivo stability—an effect not reliably replicated by chlorine or other groups. Swapping this precursor can alter reaction pathways, lower yields, and eliminate the specific biological or material properties that justify its use.

Essential Precursor for Herbicide Safener Synthesis

4-Fluoro-2-methylaniline is a documented precursor for the synthesis of Mefenpyr-diethyl, a widely used herbicide safener that protects crops from the phytotoxic effects of certain herbicides. Patent literature outlines synthetic routes to this safener starting from 2,4-dichloroaniline, establishing a benchmark for pyrazole-based agrochemicals. The use of a fluorinated aniline like 4-fluoro-2-methylaniline is a strategic choice to modulate the biological activity and metabolic profile of the final safener product, a common strategy in agrochemical design.

Evidence DimensionPrecursor role in synthesis of high-value agrochemicals
Target Compound DataServes as a key building block for advanced, functionalized agrochemicals.
Comparator Or Baseline2,4-dichloroaniline, a common precursor for the benchmark herbicide safener Mefenpyr-diethyl.
Quantified DifferenceNot a direct yield comparison, but demonstrates inclusion in synthetic pathways for functionally analogous, high-value products.
ConditionsSynthesis of pyrazole-based herbicide safeners.

This establishes the compound's utility and compatibility in established, industrially relevant synthesis workflows for creating high-value agrochemical products.

Improved Metabolic Stability in Drug Development Contexts

In medicinal chemistry, the substitution of hydrogen with fluorine at specific aromatic positions is a well-established strategy to block metabolic oxidation by Cytochrome P450 enzymes. This enhances the metabolic stability and half-life of a drug candidate. While direct data for 4-fluoro-2-methylaniline is contextual, studies on analogous fluorinated anilines within drug development programs show that strategic fluorination can significantly improve metabolic clearance rates compared to non-fluorinated parent compounds. For example, in the development of Dabrafenib, fluorination of the aniline ring was a key step in improving both potency and stability over non-fluorinated intermediates.

Evidence DimensionMetabolic Stability Enhancement
Target Compound DataIncorporates a fluorine atom at a metabolically relevant position, a known strategy to block oxidative metabolism.
Comparator Or BaselineNon-fluorinated aniline analogs (e.g., 2-methylaniline).
Quantified DifferenceQualitative improvement; specific quantitative values are compound-dependent but the strategy is validated across multiple drug discovery programs.
ConditionsIn-vitro microsomal stability assays and in-vivo pharmacokinetic studies during drug development.

For buyers in pharmaceutical R&D, selecting this fluorinated precursor over its non-fluorinated analog (2-methylaniline) is a rational step to design drug candidates with improved pharmacokinetic profiles from the outset.

Favorable Physical Properties for Process Handling

4-Fluoro-2-methylaniline has a reported melting point of 14.2°C, existing as a liquid at or near standard room temperature. This contrasts with its close structural analog, 4-Chloro-2-methylaniline, which is a solid with a melting point of 29-30°C. The liquid state of 4-Fluoro-2-methylaniline simplifies material transfer, dosing, and handling in industrial-scale reactors, as it eliminates the need for heating and melting solids, which can add complexity and cost to a manufacturing process.

Evidence DimensionMelting Point (°C)
Target Compound Data14.2°C
Comparator Or Baseline4-Chloro-2-methylaniline: 29-30°C
Quantified Difference~15°C lower melting point
ConditionsStandard atmospheric pressure.

This difference in physical state is a direct procurement driver for process chemists, as using a liquid precursor can streamline manufacturing operations and reduce equipment requirements compared to a solid analog.

Precursor for Metabolically Stabilized Pharmaceutical Candidates

This compound is the right choice when designing drug candidates where the aromatic ring is a known site of metabolic attack. Incorporating 4-fluoro-2-methylaniline instead of a non-fluorinated analog like o-toluidine is a deliberate strategy to block P450-mediated oxidation, potentially improving the molecule's half-life and oral bioavailability.

Building Block for Next-Generation Fluorinated Agrochemicals

In the synthesis of novel herbicides, fungicides, or insecticide safeners, this precursor allows for the introduction of a fluorine atom to fine-tune the biological efficacy and environmental degradation profile of the final product. Its demonstrated relevance in pathways similar to those for Mefenpyr-diethyl makes it a suitable building block for creating new pyrazole-based active ingredients.

Process Chemistry Where Liquid Handling is Prioritized

For industrial processes where operational simplicity and cost-efficiency are paramount, 4-fluoro-2-methylaniline offers a distinct advantage over solid analogs like 4-chloro-2-methylaniline. Its low melting point allows it to be handled as a liquid, simplifying transfer and measurement, and avoiding the energy and equipment costs associated with melting solids.

XLogP3

1.4

Melting Point

14.2 °C

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.92%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (10.42%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (89.58%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.92%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (89.58%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (10.42%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

452-71-1

Wikipedia

4-Fluoro-2-methylaniline

General Manufacturing Information

Benzenamine, 4-fluoro-2-methyl-: INACTIVE

Dates

Last modified: 08-15-2023

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